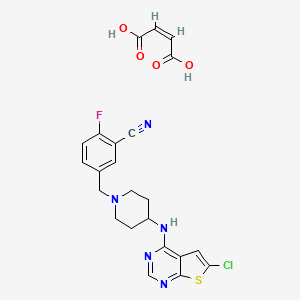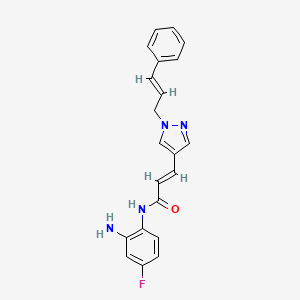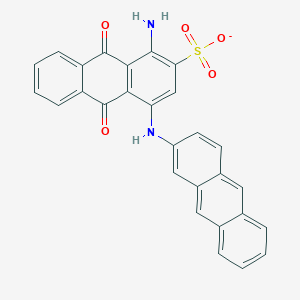
SREBP-IN-DHG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SREBP-IN-DHG is a novel inhibitor of sterol regulatory element-binding protein (SREBP), impairing the SREBP activity by inhibiting glucose transporters and thereby activating AMP-activated protein kinase (AMPK).
Aplicaciones Científicas De Investigación
Metabolic Reprogramming in Cancer Therapy
Targeting metabolic reprogramming has emerged as a promising therapeutic approach for cancer. Sterol regulatory element-binding protein-2 (SREBP-2) regulates genes involved in cholesterol biosynthesis and homeostasis. It activates transcription of mevalonate pathway genes, crucial in various cancers like prostate, breast, lung, and hepatocellular cancer. Drugs targeting SREBP-2 and its regulated enzymes have shown potential in preclinical and clinical cancer research (Xue et al., 2020).
Modulating Energy Metabolism
A study discovered a conjugate of docosahexaenoic acid (DHA), glucosamine, and amino acids as an inhibitor of SREBP, named molecule 1 (DHG). This molecule impairs SREBP activity by inhibiting glucose transporters, thereby activating AMP-activated protein kinase (AMPK), suggesting its role in modulating energy metabolism (Furuta et al., 2019).
Hypolipidemic Mechanisms
Danhe granule (DHG) was found to have a significant hypolipidemic effect. It affects mRNA and protein expressions of SREBP-1c, SREBP-2, and other proteins, impacting lipid metabolism processes like fatty acid biosynthesis and cholesterol uptake. This highlights DHG's potential application in treating hyperlipidemia (Chen et al., 2020).
Inhibition of SREBP in Metabolic Diseases
SREBP inhibition, as demonstrated by a small molecule called betulin, decreases cholesterol and fatty acid biosynthesis. This has shown improvement in conditions like diet-induced obesity, hyperlipidemia, insulin resistance, and atherosclerosis. Inhibition of SREBP offers a therapeutic strategy for metabolic diseases (Tang et al., 2011).
Gene Polymorphism and Metabolic Diseases
The SREBP-1c gene polymorphism has been associated with increased risk of type 2 diabetes mellitus, dyslipidemia, and insulin resistance in the Chinese population. This suggests the potential role of SREBP gene polymorphisms in metabolic diseases (Liu et al., 2008).
Propiedades
Nombre del producto |
SREBP-IN-DHG |
|---|---|
Fórmula molecular |
C41H58N2O9 |
Peso molecular |
722.92 |
Nombre IUPAC |
Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate |
InChI |
InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1 |
Clave InChI |
FUASFBGJSXTWQE-XDJBLOQOSA-N |
SMILES |
O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SREBP-IN-DHG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B1193547.png)